2'-Acetamidobiphenyl-3-carboxylic acid 2'-Acetamidobiphenyl-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 855756-90-0
VCID: VC2077148
InChI: InChI=1S/C15H13NO3/c1-10(17)16-14-8-3-2-7-13(14)11-5-4-6-12(9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
SMILES: CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol

2'-Acetamidobiphenyl-3-carboxylic acid

CAS No.: 855756-90-0

Cat. No.: VC2077148

Molecular Formula: C15H13NO3

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

2'-Acetamidobiphenyl-3-carboxylic acid - 855756-90-0

Specification

CAS No. 855756-90-0
Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
IUPAC Name 3-(2-acetamidophenyl)benzoic acid
Standard InChI InChI=1S/C15H13NO3/c1-10(17)16-14-8-3-2-7-13(14)11-5-4-6-12(9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Standard InChI Key VFGSKBFJJVRRQN-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Canonical SMILES CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2'-Acetamidobiphenyl-3-carboxylic acid is an organic compound characterized by its biphenyl structure with specific functional groups. The compound features a carboxylic acid group at the 3-position of one phenyl ring and an acetamido group at the 2'-position of the second phenyl ring. This particular arrangement of functional groups contributes to its chemical reactivity and application potential in various fields.

Basic Chemical Information

The compound is officially identified by several key parameters that define its chemical identity. Its molecular formula is C15H13NO3, indicating the presence of 15 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and three oxygen atoms in its structure . The molecular weight of the compound is 255.3 g/mol, which places it in the category of medium-sized organic molecules . For regulatory and identification purposes, this compound is assigned the CAS (Chemical Abstracts Service) Number 855756-90-0, which serves as its unique identifier in chemical databases worldwide .

Structural Nomenclature

The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2'-(acetylamino)[1,1'-biphenyl]-3-carboxylic acid, which systematically describes its chemical structure . For computational chemistry and database searching, the compound is also identified by its InChI (International Chemical Identifier) code: 1S/C15H13NO3/c1-10(17)16-14-8-3-2-7-13(14)11-5-4-6-12(9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) . The corresponding InChI key, which serves as a condensed digital representation of the chemical structure, is VFGSKBFJJVRRQN-UHFFFAOYSA-N .

Physical Properties

The compound typically appears as a powder at room temperature . The following table summarizes the key physical and chemical properties of 2'-Acetamidobiphenyl-3-carboxylic acid:

PropertyValueReference
Molecular FormulaC15H13NO3
Molecular Weight255.3 g/mol
Physical StatePowder
CAS Number855756-90-0
Storage ConditionsRoom temperature
Commercial Purity97-98%

Synthetic Methodologies

The synthesis of 2'-Acetamidobiphenyl-3-carboxylic acid involves strategic chemical transformations that require precise reaction conditions and careful purification procedures. Understanding these synthetic routes is crucial for researchers and manufacturers interested in producing this compound for various applications.

General Synthetic Approaches

The primary synthetic route for 2'-Acetamidobiphenyl-3-carboxylic acid typically involves the acylation of appropriate biphenyl derivatives. This process requires specific starting materials and reaction conditions to achieve the desired product with high purity. The carboxylic acid group, a key functional component of this molecule, represents an important reactive site for further chemical modifications, including potential amidation reactions .

Reaction Mechanisms

The formation of the acetamido group in the molecule typically involves an acetylation reaction using reagents such as acetic anhydride. This chemical transformation follows established organic chemistry principles for amide bond formation, where the amino group of a precursor molecule reacts with an acyl donor to form the acetamido functionality. The carboxylic acid group at the 3-position can participate in various reactions typical of carboxylic acids, including esterification, amidation, and reduction reactions .

Functional Applications

2'-Acetamidobiphenyl-3-carboxylic acid serves multiple purposes in research and industrial settings, with applications spanning from medicinal chemistry to material science.

Research Applications

The compound is categorized as a Protein Degrader Building Block, suggesting its importance in the field of targeted protein degradation . This emerging area of research focuses on developing molecules that can selectively eliminate disease-causing proteins by tagging them for degradation by the cell's natural waste disposal system. The specific structural features of 2'-Acetamidobiphenyl-3-carboxylic acid make it suitable for incorporation into larger molecular constructs designed for this purpose.

As a building block for more complex molecules, 2'-Acetamidobiphenyl-3-carboxylic acid can be chemically modified through its carboxylic acid group. The amidation of carboxylic acids is a particularly important transformation in organic synthesis, allowing for the creation of diverse chemical entities with potential biological activities . This reactivity makes the compound valuable in medicinal chemistry and drug discovery efforts.

Industrial Applications

In industrial settings, 2'-Acetamidobiphenyl-3-carboxylic acid serves as a primary and secondary intermediate for the synthesis of more complex compounds . The carboxylic acid group provides a versatile handle for further chemical transformations, making this compound a valuable starting material for the preparation of various fine chemicals, pharmaceutical intermediates, and specialty compounds.

The following table summarizes the key applications of 2'-Acetamidobiphenyl-3-carboxylic acid:

Application CategorySpecific UsesReference
ResearchProtein Degrader Building Block
Chemical SynthesisPrimary and Secondary Intermediate
Organic ChemistryPrecursor for Amidation Reactions
SpecificationTypical ValueReference
Minimum Purity97-98%
GradeIndustrial Grade, Reagent Grade
AppearancePowder
Package SizeStarting from 5 grams
Lead TimeApproximately 5 days

Structure-Activity Relationships

The structural features of 2'-Acetamidobiphenyl-3-carboxylic acid contribute to its chemical reactivity and potential biological activities, providing insights into its role in various applications.

Key Structural Elements

The biphenyl backbone of the molecule provides a rigid, aromatic framework that can participate in various non-covalent interactions, including π-π stacking with aromatic systems in proteins or other molecules. The acetamido group (-NHCOCH3) at the 2'-position can serve as both a hydrogen bond donor (through the NH group) and a hydrogen bond acceptor (through the C=O group), enabling interactions with biological targets. The carboxylic acid group (-COOH) at the 3-position is ionizable under physiological conditions, potentially enhancing water solubility and providing a site for further chemical modifications.

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